![molecular formula C12H10Cl2N2O2S B5819021 ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5819021.png)
ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate, also known as EPTC, is a selective herbicide used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and peanuts. EPTC is a member of the thiocarbamate family of herbicides, which are widely used in agriculture due to their effectiveness and low toxicity to humans and animals. In
作用機序
Ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate acts by inhibiting the biosynthesis of fatty acids in plants. Specifically, it inhibits the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the first step of fatty acid synthesis. Without fatty acids, the plant cannot produce the lipids necessary for cell membrane synthesis and growth, leading to plant death.
Biochemical and Physiological Effects
ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate has low toxicity to humans and animals, with an acute oral LD50 of 1,400-1,600 mg/kg in rats. However, ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate can cause skin and eye irritation and should be handled with care. In plants, ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate has been shown to induce oxidative stress and alter the expression of genes involved in stress response and metabolism.
実験室実験の利点と制限
One advantage of using ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate in lab experiments is its selectivity for certain weed species, which allows for more precise control of experimental conditions. However, ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate can also have non-target effects on other plants and organisms, which must be taken into consideration when designing experiments. Additionally, ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate can have variable efficacy depending on environmental conditions, such as soil pH and moisture.
将来の方向性
Future research on ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate could focus on developing more efficient synthesis methods, improving its selectivity and efficacy, and investigating its potential as a tool for studying plant lipid metabolism and stress response. Additionally, research could explore the environmental impact of ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate and its potential for bioaccumulation and persistence in soil and water systems.
Conclusion
Ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate, or ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate, is a selective herbicide used to control annual grasses and broadleaf weeds in crops. Its mechanism of action involves inhibiting the biosynthesis of fatty acids in plants, leading to plant death. ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate has been extensively studied for its herbicidal activity and environmental impact, and future research could focus on improving its efficacy and selectivity, as well as investigating its potential as a tool for studying plant metabolism and stress response.
合成法
Ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with ethyl carbamate in the presence of a base such as sodium hydroxide. The reaction yields ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate as a white crystalline solid with a melting point of 80-82°C. The purity of ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate can be determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
科学的研究の応用
Ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate has been extensively studied for its herbicidal activity and environmental impact. In laboratory experiments, ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate has been shown to inhibit the growth of various weeds, including barnyardgrass, foxtail, and velvetleaf. ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate is also effective against certain weed species that have developed resistance to other herbicides.
特性
IUPAC Name |
ethyl N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-2-18-12(17)16-11-15-10(6-19-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXSWEWILHWEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

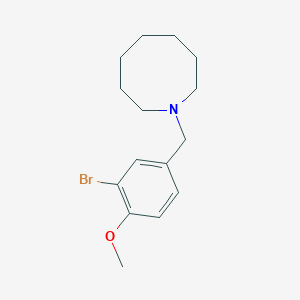

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5818958.png)
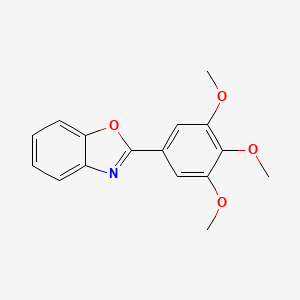
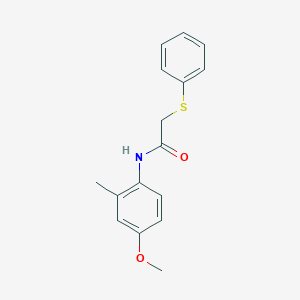
![4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5818997.png)
![1-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5819000.png)
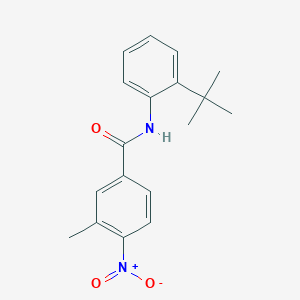
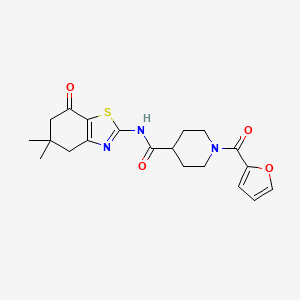
![5-amino-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B5819018.png)

![2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5819035.png)
![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)
